molecular formula C10H2Br2N2S3 B8222871 5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole

5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole

Cat. No. B8222871
M. Wt: 406.1 g/mol
InChI Key: TWSMMLMURQUFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C10H2Br2N2S3 and its molecular weight is 406.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis and reduction of complex organic structures. For example, Mataka et al. (1989) describe the preparation of benzo[1,2-c:3,4-c′:5,6-c″]tris[1,2,5]thiadiazole through reactions involving tetrasulfur tetranitride, leading to various complex organic structures (Mataka, Eguchi, Takahashi, Hatta, & Tashiro, 1989).

Material Science and Photovoltaic Applications

  • Pei et al. (2016) synthesized a high-molecular-weight copolymer incorporating a dithienobenzothiadiazole structure for potential use in semiconducting materials. They observed that this polymer forms strong interchain aggregates and can be manipulated to form various nanostructures under different temperatures, which is significant for electronic and photovoltaic applications (Pei, Huang, Jang, Kim, Lee, Chen, Hwang, & Yang, 2016).

Optoelectronic Properties

  • The compound is used in creating novel optoelectronic materials. For instance, Mei et al. (2013) designed a new optoelectronic building block using a dithienobenzothiadiazole structure. Their research focused on the impact of structural fusion and side chains on the photovoltaic properties of polymers, which is crucial for developing efficient solar cells (Mei, Liang, Zhao, Wang, Yu, Li, & Li, 2013).

Electronic Devices and Solar Cells

  • In the field of organic electronics, particularly solar cells, the compound has shown promise. Guo et al. (2015) synthesized a low band gap conjugated polymer based on a similar structure for use in high-performance photovoltaic solar cells. Their work highlights the potential of such compounds in improving the efficiency of solar energy harvesting devices (Guo, Xia, Huang, Luo, Li, Zhang, Zhu, Yang, Wu, & Cao, 2015).

properties

IUPAC Name

9,14-dibromo-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Br2N2S3/c11-5-1-3-7-8(14-17-13-7)4-2-6(12)16-10(4)9(3)15-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSMMLMURQUFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C3=NSN=C3C4=C2SC(=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Br2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole
Reactant of Route 2
5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole
Reactant of Route 3
Reactant of Route 3
5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole
Reactant of Route 4
Reactant of Route 4
5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole
Reactant of Route 5
5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole
Reactant of Route 6
5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole

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